2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Description
Introduction
Background and Significance of 2-Amino-5,6,7,8-Tetrahydroquinazoline-6-Carboxylic Acid
This compound belongs to the quinazoline family, a class of nitrogen-containing heterocycles distinguished by a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The tetrahydroquinazoline core in this compound introduces partial saturation, reducing aromaticity and enhancing conformational flexibility compared to fully aromatic quinazolines. This structural feature is critical for modulating electronic properties and intermolecular interactions, making the compound a valuable intermediate in the synthesis of complex molecules.
The carboxylic acid group at position 6 and the amino substituent at position 2 introduce functional handles for further derivatization. For instance, the carboxylic acid can participate in amidation or esterification reactions, while the amino group enables the formation of Schiff bases or urea linkages. Such versatility has positioned this compound as a precursor in medicinal chemistry, particularly for developing kinase inhibitors and ligands for G protein-coupled receptors.
Recent studies have highlighted its role in the synthesis of bioactive molecules. For example, derivatives of tetrahydroquinazoline have demonstrated inhibitory activity against enzymes involved in inflammatory pathways. Additionally, the compound’s ability to undergo stereoselective transformations has been exploited to generate chiral intermediates for asymmetric synthesis.
Molecular and Structural Characteristics
The molecular structure of this compound features a partially saturated quinazoline core, with the carboxylic acid and amino groups occupying specific positions on the bicyclic framework. X-ray crystallography and NMR studies of related tetrahydroquinazolines reveal that the saturated ring adopts a chair-like conformation, minimizing steric strain. The planarity of the aromatic pyrimidine ring facilitates π-π stacking interactions, which are crucial for binding to biological targets.
Table 1: Key Molecular Properties of this compound
Scope and Objectives of Research
The primary objective of research on this compound has been to elucidate its synthetic pathways, reactivity, and potential applications in drug discovery. Early work by organic chemists focused on optimizing its preparation through condensation reactions. For instance, 2-oxocyclohexylglyoxylic acid has been condensed with guanidine carbonate or urea to yield the tetrahydroquinazoline core. These methods emphasize mild reaction conditions and high atom economy, making them suitable for scalable synthesis.
A key research direction involves exploring the compound’s reduction behavior. Catalytic hydrogenation of the carboxylic acid or its methyl ester derivatives produces dihydroquinazoline intermediates, which undergo acid-catalyzed rearrangements to form stable dihydroisomers. Such transformations are instrumental in accessing diverse quinazoline-derived architectures for structure-activity relationship studies.
Another objective is the functionalization of the amino and carboxylic acid groups. Recent advances include the development of ethyl ester derivatives (e.g., this compound ethyl ester) to enhance solubility and facilitate coupling reactions. These modifications enable the incorporation of the tetrahydroquinazoline motif into larger molecular frameworks, such as peptidomimetics or polymer-supported catalysts.
Ongoing investigations also aim to correlate the compound’s electronic structure with its chemical behavior. Computational studies, including molecular electrostatic potential (MEP) analysis and frontier molecular orbital (FMO) calculations, have identified nucleophilic and electrophilic sites critical for designing targeted derivatives. For example, the hydroxyl and amino groups serve as nucleophilic centers, while specific hydrogens on the saturated ring exhibit electrophilic character.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIUEYSRNRECET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The Niementowski Synthesis
The Niementowski synthesis represents one of the fundamental approaches for quinazoline preparation. This methodology involves the condensation of anthranilic acid derivatives with formamide at elevated temperatures:
"Compound 3 or 4-substituted anthranilic acid when reacted with formamide at 125–130°C gave 3,4-dihydro-4-oxoquinazoline."
For the synthesis of 2-amino-substituted quinazolines like our target compound, modifications to this approach are necessary. Typically, this would involve using guanidine derivatives or similar reagents that can directly introduce the 2-amino functionality during cyclization. The reaction would require starting with an appropriately substituted anthranilic acid derivative containing a cyclohexane ring with a carboxylic acid functionality at position 6.
From o-Ureidobenzoic Acids
Another classical approach exploits the cyclization of o-ureidobenzoic acids:
"The o-ureidobenzoic acids are prepared from the corresponding anthranilic acid and potassium cyanate. The ureido acids are then easily cyclized to the respective 1,2,3,4-tetrahydro-2,4-dioxoquinazolines by heating with acid or alkali."
This method could be adapted for our target compound by starting with a tetrahydro-anthranilic acid derivative with the required substitution pattern, followed by appropriate functional group transformations to introduce the 2-amino group.
From Isatoic Anhydride
Isatoic anhydride provides another versatile starting point for quinazoline synthesis:
"Isatoic anhydride was readily reacted with amines to dihydro-4-oxoquinazolines by refluxing ethyl orthoformate for 1–6 hrs without isolating the intermediate amides."
For the synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, a modified version of this approach could be employed using a tetrahydro-isatoic anhydride derivative containing a carboxylic acid functionality at position 6.
One-Pot Reductive Cyclization Approaches
Formamide-Mediated Reduction and Cyclization
A particularly efficient approach for quinazoline synthesis involves a one-pot reductive cyclization:
"The arylnitro group is apparently reduced by formamide decomposition product carbon monoxide and the resultant anthranilic acid derivative proceeds to Niementowski cyclocondensation to form quinazolinones."
The detailed protocol for this method is as follows:
"The mixture of the corresponding 2-nitrobenzoic acid derivative 1 (1.0 mmol) and formamide (1.6 mL, 40 mmol) was heated at 150 ºC in the presence of indium (III) salt (1.0 mmol) and monitored by TLC. After the completion of the reaction (average time: 5 h), the mixture was poured into ice-cold water and stirred for additional 30 min."
For the synthesis of this compound, this approach would require a 2-nitrobenzoic acid derivative with a partially saturated ring containing a carboxylic acid functionality at position 6, along with appropriate modifications to introduce the 2-amino group.
Metal-Catalyzed Approaches
The one-pot reductive cyclization method can be effectively catalyzed by various metal salts:
"Intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid and its acid derivatives with formamide was catalyzed by indium(III) or bismuth(III) salts to yield 4(3H)-quinazolinones in one-pot."
This approach offers significant advantages in terms of efficiency and product purity:
"Product purities preclude the need for chromatographic isolation, which contrasts sharply with the purifications required in the two-step sequence."
Table 1 presents comparative yields for related quinazolinone derivatives using this approach:
| Entry | Product | Yield (%) | Literature Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | 4(3H)-Quinazolinone | 89 | 59 | 214 (215) |
| 2 | 7-Benzyloxy-6-methoxy-4(3H)-quinazolinone | 87 | 60 | 258 |
| 3 | 6-Benzyloxy-7-methoxy-4(3H)-quinazolinone | 83 | 65 | 252 |
| 4 | 6,7-Dimethoxy-4(3H)-quinazolinone | 78 | 65 | 262 (264) |
| 5 | 5,7-Dimethoxy-4(3H)-quinazolinone | 71 | 37 | 281 (280-282) |
| 6 | 5,6,7-Trimethoxy-4(3H)-quinazolinone | 75 | 77 | 229 (231) |
| 7 | 6-Chloro-4(3H)-quinazolinone | 79 | 68 | 264 (265-267) |
| 8 | 6-Methylthio-4(3H)-quinazolinone | 73 | 92 | 201 (203-204) |
Strategies for Tetrahydroquinazoline Ring Formation
Cyclohexanone-Based Approaches
For the synthesis of tetrahydroquinazoline derivatives, cyclohexanone or its derivatives serve as valuable starting materials. A related synthesis has been documented:
"2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile (3) was synthesized by treating cyclohexanone (1) with 2–benzylidenemalononitrile (2) in the presence of ammonium acetate."
While this approach produces a tetrahydroquinoline rather than a tetrahydroquinazoline, the underlying strategy could be adapted for our target compound. This would involve using a cyclohexanone derivative with a carboxylic acid or ester functionality at position 4 (which would correspond to position 6 in the final tetrahydroquinazoline).
Selective Hydrogenation Approaches
Another viable strategy involves synthesizing a fully aromatic quinazoline derivative with the appropriate substitution pattern, followed by selective hydrogenation of the benzene ring. Nickel-aluminum alloy has proven effective for such transformations:
"The solution was stirred vigorously and nickel aluminium alloy (41.3g) was added portionwise over 30 mins and the mixture was stirred at room temperature for 2 hours."
This approach requires careful control of hydrogenation conditions to ensure selectivity for the benzene ring while preserving the pyrimidine ring and the critical functionalities at positions 2 and 6.
Gewald-Type Reactions
Direct synthesis of partially saturated heterocyclic structures can be achieved using Gewald-type reactions:
"Synthesis involved the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions."
Although this example describes a different heterocyclic system, similar strategic principles could be applied to tetrahydroquinazolines by modifying reaction conditions and starting materials.
Purification and Characterization
Purification of this compound would typically follow standard protocols for heterocyclic compounds with polar functionalities. A representative purification procedure might involve:
"The resulting precipitate was filtered, washed with water, and passed through a 1-cm silica gel plug using neat ethyl acetate to remove any unwanted insoluble particles. After solvent removal, the resulting solid was crystallized with methanol to yield crystalline product in good yield."
Characterization would typically involve NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Analysis of Synthetic Routes
Table 2 presents a comparative analysis of potential synthetic routes for this compound:
| Synthetic Route | Key Starting Materials | Estimated Steps | Expected Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Niementowski with Guanidine | Tetrahydro-anthranilic acid with 6-COOH | 2-3 | 60-75 | Direct introduction of 2-NH2 group | Custom starting material synthesis required |
| One-Pot Reductive Cyclization | 2-Nitrobenzoic acid derivative with tetrahydro ring | 1-2 | 70-85 | High efficiency, simplified purification | Reduction selectivity challenges |
| Cyclohexanone Approach | 4-Carboxycyclohexanone | 2-3 | 55-70 | Convergent synthesis | Multiple steps for pyrimidine formation |
| Selective Hydrogenation | 2-Amino-quinazoline-6-carboxylic acid | 2 | 65-80 | Well-established chemistry | Hydrogenation selectivity control required |
| Gewald-type Reaction | Cyclohexanone with 4-COOH | 2-3 | 60-75 | Direct formation of partially saturated ring | Optimization for quinazoline formation needed |
Green Chemistry Approaches
Recent advances in synthetic methodologies have focused on improving sustainability and efficiency. Deep eutectic solvents (DESs) represent a promising eco-friendly medium for heterocycle synthesis:
"In this study, deep eutectic solvents (DESs) were used as green and eco-friendly media for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones."
Additionally, microwave-assisted synthesis offers significant advantages in reaction efficiency:
"A series of triazoloquinazolinones and benzimidazoquinazolinones has been achieved under microwave irradiation by the reaction of aromatic aldehydes with 5-amino-1(H)-1,2,4-triazole (or 2-aminobenzimidazole) and dimedone in DMF."
Table 3 summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Key Features | Potential Benefits | Technical Considerations |
|---|---|---|---|
| Deep Eutectic Solvents | Low-cost, biodegradable media | Reduced environmental impact, improved solubility | Optimization of DES composition required |
| Microwave Irradiation | Rapid heating, energy efficiency | Shortened reaction times (hours to minutes), higher yields | Careful control of power settings needed |
| Catalytic Methods | Reduced metal catalyst loading | Less waste, potential for recycling | Catalyst separation and recovery challenges |
| Continuous Flow Chemistry | Improved heat and mass transfer | Scalability, improved safety | Initial setup costs, process optimization |
| Solvent-Free Conditions | Elimination of organic solvents | Reduced waste, simplified purification | May require specialized equipment |
Chemical Reactions Analysis
Reaction Mechanism
The synthesis typically proceeds via a cascade mechanism :
-
Michael Addition : The guanidine moiety attacks the α,β-unsaturated carbonyl group in the enone precursor, forming an intermediate enamine.
-
Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by the proximity of carbonyl and amine groups.
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Dehydration : Aromatization occurs via deprotonation and loss of water, stabilizing the tetrahydroquinazoline ring system .
For derivatives bearing electron-donating groups (EDGs), deviations in regioselectivity may occur due to altered electrophilicity of carbonyl carbons, influencing the nucleophilic attack site .
Functional Group Modifications
The compound’s reactivity is influenced by its amino (-NH₂) and carboxylic acid (-COOH) groups:
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Amino Group | Alkylation/Acylation | Activated alkyl halides, acyl chlorides | Amides, alkylamides |
| Carboxylic Acid | Esterification/Amidation | Alcohols, amines, coupling reagents | Esters, amides, conjugates |
| Protecting Groups | Acidic Cleavage (e.g., Boc removal) | HCl in MeOH, heat | Liberation of free amino groups |
The amino group’s nucleophilicity enables derivatization, while the carboxylic acid facilitates ester or amide formation. Protecting groups (e.g., tert-butoxycarbonyl) are strategically employed to control reactivity during multi-step syntheses .
Biological Relevance
Derivatives of tetrahydroquinazolines exhibit notable pharmacological activity, including:
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Antiproliferative effects (IC₅₀ values <40 nM in some cases).
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Enzyme inhibition (e.g., kinase or protease targets), though specific data for this compound is limited.
These properties underscore the importance of optimizing synthetic routes to access biologically active analogs.
Key Research Findings
-
Yields and Scalability : The diarylidencyclohexanone route achieves yields of 19–28% for unprotected derivatives, with Boc-protected intermediates offering improved stability .
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Mechanistic Insights : The presence of EDGs alters reaction pathways by reducing keto-carbonyl electrophilicity, shifting nucleophilic attack to amide carbonyls .
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Protecting Group Utility : Boc-protected derivatives enable selective deprotection under acidic conditions, enhancing synthetic flexibility .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibits significant antibacterial and antifungal activities. For example, studies have shown its effectiveness against various pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has demonstrated potential anticancer properties. In vitro studies have evaluated its effects on several cancer cell lines, including human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). These studies suggest that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. This mechanism is crucial for developing targeted therapies for conditions caused by enzyme dysregulation.
Biological Research
Protein Interactions
The compound is used in studies related to protein-ligand interactions. Its ability to bind to various biological macromolecules makes it a valuable tool in chemical biology for probing cellular processes and understanding disease mechanisms .
Free Radical Scavenging Activity
Research has highlighted the antioxidant properties of this compound, indicating its potential use in combating oxidative stress-related diseases .
Industrial Applications
Synthesis of Novel Compounds
In the industrial sector, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties for various applications .
Chemical Processes
Its reactivity makes it suitable for use in developing new chemical processes and materials in industries ranging from pharmaceuticals to agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Biological Activity
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (THQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
THQCA is characterized by its tetrahydroquinazoline structure, which is known for its versatility in medicinal chemistry. Its molecular formula is , and it features both amino and carboxylic acid functional groups that contribute to its reactivity and biological interactions.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of THQCA derivatives. For instance, molecular docking studies indicated that synthesized tetrahydroquinazoline derivatives exhibit high binding affinity to key enzymes involved in Mycobacterium tuberculosis metabolism, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . These interactions suggest that THQCA could be developed into effective antitubercular agents, particularly against multidrug-resistant strains.
Antidiabetic Properties
THQCA has also shown promise in diabetes management. It was found to inhibit α- and β-glucosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can potentially help manage blood sugar levels by slowing down carbohydrate absorption in the intestines . The compound's ability to modulate these enzymes positions it as a candidate for further development in diabetes therapeutics.
The mechanisms by which THQCA exerts its biological effects primarily involve enzyme inhibition and interaction with specific molecular targets:
- Enzyme Inhibition : By binding to active sites of target enzymes (e.g., DHFR), THQCA derivatives can disrupt normal metabolic pathways in pathogens like Mycobacterium tuberculosis.
- Molecular Interactions : The presence of functional groups allows THQCA to engage in hydrogen bonding and hydrophobic interactions with proteins, enhancing its binding efficiency.
Case Studies
Q & A
Q. How do substituents (e.g., -CF3, -Cl) affect biological or catalytic activity?
- Methodological Answer : Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in antiprotozoal analogs. Chlorine increases electrophilicity, improving binding to target enzymes. SAR studies require in vitro assays (e.g., enzyme inhibition) paired with LogP measurements .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
